![molecular formula C15H8ClF2NO4S B2907251 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene CAS No. 2418705-73-2](/img/structure/B2907251.png)
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene, also known as CFSEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFSEB belongs to the class of sulfonyl fluorides, which have been extensively studied for their ability to inhibit enzymatic activity.
Mécanisme D'action
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene is a reversible inhibitor of MMPs, which means it binds to the active site of the enzyme and prevents substrate binding. The sulfonyl fluoride group of this compound reacts with the active site zinc ion of MMPs, forming a covalent bond and inhibiting enzymatic activity. The ethynyl group of this compound also plays a role in inhibiting MMP activity by interacting with the S1' pocket of the enzyme.
Biochemical and Physiological Effects
In addition to its potential as an MMP inhibitor, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has several advantages for lab experiments. It is a highly specific inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological conditions. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It can be expensive to synthesize, and its potency can vary depending on the batch. This compound can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for 1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene research. One area of interest is the development of more potent and selective MMP inhibitors based on the this compound scaffold. Another area of interest is the investigation of this compound as a potential therapeutic agent for cancer and other diseases. Additionally, the development of imaging agents based on this compound could provide a valuable tool for non-invasive imaging of MMP activity in vivo.
Méthodes De Synthèse
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,3-dichloro-5-fluorobenzene with potassium tert-butoxide to form 1,3-difluoro-5-(tert-butoxycarbonyl)benzene. This intermediate is then reacted with ethynylmagnesium bromide to form 1,3-difluoro-5-(tert-butoxycarbonyl)-3-ethynylbenzene. The final step involves the reaction of this intermediate with 3-chloro-5-fluoroaniline and sulfonyl fluoride to form this compound.
Applications De Recherche Scientifique
1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene has shown promise in various scientific research applications. One of the primary areas of interest is its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the breakdown of extracellular matrix proteins and are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit MMP-2 and MMP-9 activity in vitro and in vivo, making it a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
1-[(3-chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NO4S/c1-2-9-3-10(5-14(4-9)23-24(18,21)22)15(20)19-13-7-11(16)6-12(17)8-13/h1,3-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZRKPXUGAKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NC2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2907168.png)
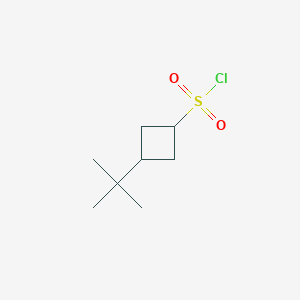
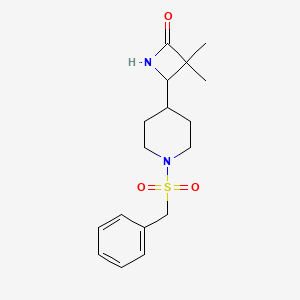


![5-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2907176.png)
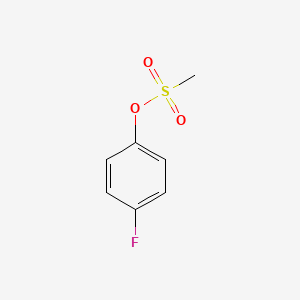
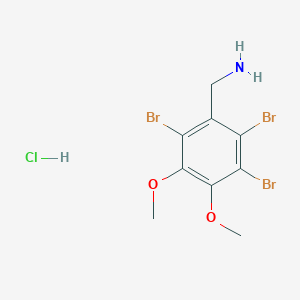
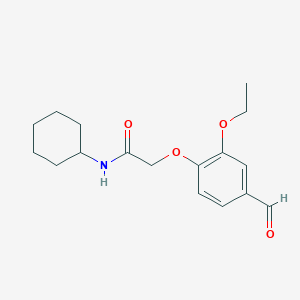
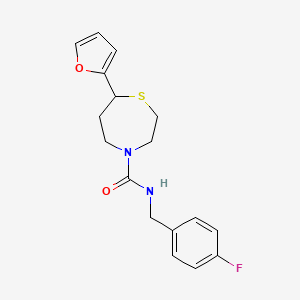
![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)
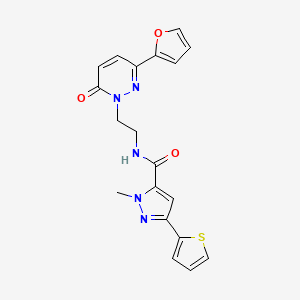
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)
